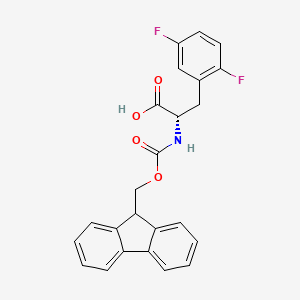

N-Fmoc-2,5-difluoro-L-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(2,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2NO4/c25-15-9-10-21(26)14(11-15)12-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGUITFILRLIFL-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=CC(=C4)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: N-Fmoc-2,5-difluoro-L-phenylalanine in Advanced Peptide Therapeutics

Executive Summary

N-Fmoc-2,5-difluoro-L-phenylalanine (CAS 1004959-90-3) is a specialized non-canonical amino acid (NCAA) employed in the optimization of peptide therapeutics. By introducing fluorine atoms at the ortho (2) and meta (5) positions of the phenyl ring, this building block fundamentally alters the electronic and steric landscape of the phenylalanine side chain.

This modification is not merely structural; it serves as a functional probe to enhance metabolic stability (by blocking proteolysis sites), modulate lipophilicity (improving membrane permeability), and tune receptor binding affinity via quadrupole interactions. This guide details the physicochemical profile, mechanistic utility, and rigorous solid-phase peptide synthesis (SPPS) protocols required to integrate this residue into therapeutic candidates.

Part 1: Chemical Profile & Physicochemical Properties

The incorporation of fluorine, the most electronegative element, induces a strong dipole moment and reduces the electron density of the aromatic ring. This "electronic depletion" strengthens

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1004959-90-3 |

| Molecular Formula | C₂₄H₁₉F₂NO₄ |

| Molecular Weight | 423.41 g/mol |

| Purity | |

| Chiral Purity | |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DMSO, NMP; Slightly soluble in DCM |

| Melting Point | 165–170 °C (Typical range) |

| Storage | 2–8 °C, desiccated, protected from light |

Part 2: Mechanistic Utility in Drug Design

The strategic use of 2,5-difluoro-Phe addresses three critical failure modes in peptide drug discovery: rapid clearance, poor permeability, and weak potency.

Metabolic Stability (The "Fluorine Shield")

Proteolytic enzymes, such as chymotrypsin, typically cleave peptides at the C-terminus of aromatic residues (Phe, Tyr, Trp). The introduction of fluorine atoms at the 2 and 5 positions creates steric obstruction and electronic repulsion, significantly reducing the catalytic efficiency (

Electronic Tuning & Binding Affinity

The 2,5-difluoro substitution pattern creates a specific electrostatic potential on the aromatic ring. Unlike native Phenylalanine, which has a negative quadrupole moment (electron-rich face), the fluorinated ring is electron-deficient. This facilitates tighter binding to targets with electron-rich pockets or cation-

Membrane Permeability

Fluorination increases overall lipophilicity (

Diagram 1: The Fluorine Optimization Cycle

This diagram illustrates the logical flow of using 2,5-difluoro-Phe to optimize a lead peptide candidate.

Caption: Mechanistic impact of 2,5-difluoro-Phe substitution on peptide pharmacokinetics and pharmacodynamics.

Part 3: Experimental Protocols (SPPS)

The following protocol is validated for standard Fmoc Solid-Phase Peptide Synthesis. While 2,5-difluoro-Phe is relatively stable, its high cost and specific solubility requirements dictate a precise workflow to maximize coupling efficiency and minimize waste.

Protocol 1: Handling and Stock Solution Preparation

Safety: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

-

Solvent Selection: Use anhydrous DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone). Avoid DCM for stock solutions as solubility may be limited.

-

Concentration: Prepare a 0.2 M solution.

-

Calculation: To prepare 5 mL of 0.2 M solution:

-

-

Dissolution: Add the solid to the vial first, then add solvent. Sonicate for 2–5 minutes at room temperature until a clear solution is obtained.

Protocol 2: Coupling Cycle (Automated or Manual)

This protocol assumes a standard polystyrene or PEG-based resin (e.g., Rink Amide, Wang) with a loading of 0.3–0.6 mmol/g.

Reagents:

-

Activator: HATU or HCTU (preferred for fluorinated AAs to ensure complete coupling).

-

Base: DIPEA (Diisopropylethylamine).[3]

Step-by-Step Workflow:

-

Resin Swelling: Swell resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Treat with 20% Piperidine/DMF (

min). -

Wash with DMF (

min).

-

-

Coupling (The Critical Step):

-

Stoichiometry: Use 3 equivalents of Fmoc-2,5-difluoro-Phe relative to resin loading.

-

Activation: Mix Amino Acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Pre-activate for 30 seconds.

-

Reaction: Add to resin.[4][1][3][5][6] Agitate at Room Temperature for 60 minutes .

-

Note: Do not heat above 50°C to prevent racemization of the fluorinated residue.

-

-

Monitoring: Perform a Kaiser Test (ninhydrin).

-

Blue beads: Incomplete coupling (Recouple using PyBOP/HOAt).

-

Colorless beads: Complete coupling.

-

-

Capping (Optional but Recommended): Treat with Acetic Anhydride/DIPEA/DMF to cap any unreacted amines.

Diagram 2: SPPS Workflow for Fluorinated Residues

This diagram details the specific cycle modifications required for high-value fluorinated amino acids.

Caption: Optimized SPPS cycle for this compound, emphasizing ambient temperature coupling.

Part 4: Analytical Quality Control

Verification of the incorporated fluorinated residue is essential. Standard HPLC methods apply, but the retention time will shift.

HPLC Analysis[6]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

-

Mobile Phase:

-

A: Water + 0.1% TFA

-

B: Acetonitrile + 0.1% TFA

-

-

Shift Expectation: Peptides containing 2,5-difluoro-Phe will typically elute later (higher retention time) than their non-fluorinated parent sequences due to increased lipophilicity.

Mass Spectrometry (ESI-MS)

-

Mass Shift: The substitution of two Hydrogen atoms (approx 1.008 Da each) with two Fluorine atoms (approx 18.998 Da each) results in a net mass increase.

-

Calculation:

. -

Verification: Ensure the observed mass

reflects this +36 Da shift relative to the native Phe-containing peptide.

References

-

National Center for Biotechnology Information. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubChem. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

Sources

chemical structure and molecular weight of Fmoc-2,5-difluoro-Phe

Optimizing Peptide Therapeutics via Strategic Fluorination [1][2]

Executive Summary

This technical guide profiles N-Fmoc-2,5-difluoro-L-phenylalanine , a specialized non-canonical amino acid used in the design of proteolytically stable and conformationally constrained peptides.[1][2] Unlike standard phenylalanine, the 2,5-difluoro analog introduces specific electronic perturbations—altering the aromatic quadrupole moment—which enhances

Part 1: Chemical Identity & Physicochemical Properties[1][2][3]

The following data constitutes the definitive chemical baseline for Fmoc-2,5-difluoro-L-Phe . Researchers should verify these parameters against Certificates of Analysis (CoA) upon material receipt.

| Parameter | Specification |

| Chemical Name | This compound |

| Synonyms | (S)-N-(9-Fluorenylmethoxycarbonyl)-2,5-difluorophenylalanine; Fmoc-Phe(2,5-F2)-OH |

| CAS Number | 1004959-90-3 |

| Molecular Formula | C₂₄H₁₉F₂NO₄ |

| Molecular Weight (Average) | 423.41 g/mol |

| Exact Mass (Monoisotopic) | 423.1282 g/mol |

| Chirality | L-Isomer (S-configuration) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM |

| Purity Standard |

Structural Representation

SMILES: OC(=O)ccc(F)c1)NC(=O)OCC2c3ccccc3-c4ccccc24 InChI Key: VLGUITFILRLIFL-QFIPXVFZSA-N[1][2]

Part 2: Structural Analysis & The "Fluorine Effect"

The strategic value of Fmoc-2,5-difluoro-Phe lies in the specific positioning of fluorine atoms on the phenyl ring.[1][2] This is not merely about hydrophobicity; it is about electronic landscape engineering .

Quadrupole Moment Inversion

Standard Phenylalanine (Phe) possesses a negative quadrupole moment (electron-rich face).[1][2] Perfluorination (F5-Phe) inverts this to a positive moment.[1][2] The 2,5-substitution creates a specialized "Janus-faced" electronic distribution.[1][2]

-

Mechanism: The highly electronegative fluorine atoms at positions 2 (ortho) and 5 (meta) pull electron density away from the ring center and the C-H bonds.

-

Result: This facilitates stronger edge-to-face

-

Metabolic Stability

The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol).

-

Oxidation Blockade: The 2,5-difluoro pattern blocks metabolic hotspots.[1][2] P450 enzymes typically attack electron-rich aromatic rings.[1][2] The electron-withdrawing nature of the fluorines deactivates the ring toward oxidative metabolism (hydroxylation).

Lipophilicity Modulation

While maintaining a steric volume similar to Phe (Van der Waals radius of F is 1.47 Å vs. H at 1.20 Å), the 2,5-difluoro analog increases overall lipophilicity (

Part 3: Experimental Protocols (SPPS)

This section details the integration of Fmoc-2,5-difluoro-Phe into standard Fmoc/tBu Solid Phase Peptide Synthesis.

Workflow Visualization

The following diagram outlines the critical decision points and chemical logic for coupling this residue.

Caption: Optimized SPPS workflow for Fmoc-2,5-difluoro-Phe. Method A is standard; Method B is preferred if the preceding residue is prone to racemization.

Detailed Coupling Protocol

Reagents:

-

Base: DIEA (Diisopropylethylamine) (2.0 M in NMP).[1]

-

Solvent: Anhydrous DMF (Dimethylformamide).[1]

Step-by-Step Procedure:

-

Resin Preparation: Ensure the resin-bound peptide (N-terminal Fmoc removed) is washed thoroughly with DMF (5 x 1 min) to remove traces of piperidine.[1][2]

-

Activation (Pre-activation is NOT recommended for HBTU):

-

Coupling:

-

Add the mixture immediately to the resin.

-

Agitate (shake, do not stir with magnetic bar) for 45–60 minutes at room temperature.

-

Expert Insight: Fluorinated amino acids generally couple with similar kinetics to native Phe.[1][2] Extended times (>2 hours) are rarely necessary unless steric hindrance is high (e.g., coupling onto N-methylated residues).[1][2]

-

-

Monitoring:

-

Capping (Optional but Recommended):

-

Treat with Acetic Anhydride/DIEA/DMF (10:5:85) to terminate unreacted chains, simplifying HPLC purification.

-

Part 4: Quality Control & Analysis[1][2]

Validating the identity of the incorporated residue is critical, as the mass difference between Phe and F2-Phe is distinct.

Mass Spectrometry (ESI-MS)[1][2][9]

-

Delta: The peptide mass should increase by exactly 35.98 Da for every Phe

F2-Phe substitution.[1][2]

HPLC Conditions

The increased lipophilicity will shift retention times.

-

Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Agilent Zorbax), 300 Å pore size for peptides.[2]

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1]

-

Gradient: The fluorinated analog will elute later (at higher % B) than the non-fluorinated parent peptide due to the hydrophobic effect of the aromatic fluorines.

Part 5: Storage & Stability[1][2]

-

Temperature: Store at +2°C to +8°C (Refrigerated). Long-term storage at -20°C is acceptable but ensure desiccation before opening.[1][2]

-

Moisture Sensitivity: Hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which hydrolyzes the Fmoc ester linkage over time.

-

Shelf Life: 24 months if stored properly in a sealed container protected from light.[1][2]

References

-

Sigma-Aldrich. this compound Product Specification & COA.[1][2]

-

Beilstein Journal of Organic Chemistry. Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020).[1][2][3][4] Detailed review of synthesis and electronic properties of fluorinated Phe analogs.

-

Journal of Medicinal Chemistry. Fluorine in Medicinal Chemistry. Explains the metabolic stability and lipophilicity changes induced by aromatic fluorination. [1][2]

-

Chem-Impex International. Fmoc-2,5-difluoro-L-phenylalanine MSDS and Physical Data.[1][2]

-

RSC Advances. Recent advances in the synthesis of fluorinated amino acids and peptides. Discusses the impact of fluorine on peptide conformation and SPPS compatibility.

Sources

- 1. This compound | 1004959-90-3 [sigmaaldrich.com]

- 2. This compound | 1004959-90-3 [sigmaaldrich.com]

- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

Solvation Dynamics of N-Fmoc-2,5-difluoro-L-phenylalanine: A Technical Guide for Advanced Peptide Synthesis

Executive SummaryN-Fmoc-2,5-difluoro-L-phenylalanine (CAS: 1004959-90-3) is a highly specialized, fluorinated building block utilized in the synthesis of therapeutic peptides and peptidomimetics[1]. The strategic introduction of fluorine atoms at the 2,5-positions of the phenyl ring profoundly alters the molecule's electronic landscape and lipophilicity. Whilefluorinated aromatic amino acids are known to enhance protein stability and increase overall hydrophobicity[2], this increased lipophilicity directly impacts the compound's solubility profile in standard organic solvents. This whitepaper provides drug development professionals with a causality-driven approach to solvent selection and empirical solubility validation during Solid-Phase Peptide Synthesis (SPPS).

Structural Causality and Solvation Thermodynamics

The solubility of Fmoc-protected amino acids is governed by the thermodynamic balance between crystal lattice energy and solvent-solute interactions. Standard Fmoc-L-phenylalanine is readily soluble in1[1].

When transitioning to the 2,5-difluoro derivative, the highly electronegative fluorine atoms withdraw electron density from the aromatic ring via inductive effects. While fluorine is a weak hydrogen-bond acceptor, its primary physical effect is an increase in the partition coefficient (logP). Consequently, this compound exhibits enhanced hydrophobic character, altering its ideal solvation environment:

-

DMF vs. NMP : 2[2]. However, for highly hydrophobic residues, NMP is often superior.3 and on-resin precipitation during chain elongation[3].

-

The DCM Limitation : Dichloromethane (DCM) is commonly used for resin washing but is a 4[4]. Furthermore,5[5].

Solvent Selection Matrix

To optimize the coupling efficiency of this compound, scientists must balance solubility with reagent stability. 5[5]. Conversely,5, a secondary amine that can prematurely cleave the Fmoc group[5].

Table 1: Comparative Solvent Matrix for Hydrophobic Fmoc-Amino Acids

| Solvent | Polarity Index | Solvation of Hydrophobic Residues | SPPS Utility | Key Limitation / Risk |

| DMF | 6.4 | Moderate to High | Industry Standard | Degrades to dimethylamine over time, risking premature Fmoc cleavage. |

| NMP | 6.7 | Very High | Optimal for difficult/hydrophobic sequences | Fmoc-amino acids exhibit greater decomposition over extended storage. |

| DCM | 3.1 | Low | Washing / Swelling only | Poor primary solubility; reacts with piperidine. |

Self-Validating Protocol: Isothermal Saturation Method

Because4[4], empirical determination is mandatory. The following protocol provides a self-validating system to determine the absolute solubility limit of this compound.

Step-by-Step Methodology:

-

Preparation : In a 2 mL borosilicate glass vial, add an excess mass (e.g., 150 mg) of this compound to 1.0 mL of the target anhydrous solvent (e.g., degassed DMF or NMP).

-

Thermodynamic Equilibration : Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 500 rpm for 24 hours.

-

Causality Note: 24 hours ensures the dissolution process reaches thermodynamic equilibrium, overcoming the kinetic barriers of the fluorinated crystal lattice.

-

-

Phase Separation : Centrifuge the suspension at 10,000 × g for 10 minutes at 25 °C to tightly pellet the undissolved solid.

-

Extraction and Dilution : Carefully extract 50 µL of the clear supernatant. Immediately dilute this aliquot into 950 µL of a compatible mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA) to prevent spontaneous precipitation upon temperature fluctuation.

-

Quantification : Analyze the diluted sample via RP-HPLC-UV at 254 nm (targeting the highly absorptive Fmoc fluorenyl ring). Quantify the concentration against a pre-established multi-point calibration curve.

-

System Validation : Repeat the sampling at 48 hours.

-

Validation Check: The protocol is self-validating if the 48-hour concentration matches the 24-hour concentration (Δ < 2%), confirming true saturation has been achieved without solvent-induced degradation.

-

Workflow Visualization

The logical progression from structural assessment to empirical validation is mapped below.

Logical workflow for solvent selection and empirical solubility validation in SPPS.

Conclusion

For the successful incorporation of this compound into peptide sequences, scientists must account for the heightened lipophilicity imparted by the 2,5-difluoro substitution. While DMF remains a viable baseline, NMP offers superior solvation dynamics for the resulting hydrophobic peptide chain, mitigating on-resin aggregation. By employing a self-validating isothermal saturation protocol, researchers can precisely define the solubility limits, ensuring high-efficiency coupling without compromising the integrity of the Fmoc protecting group.

References

- Sigma-Aldrich. "this compound | 1004959-90-3".

- ResearchGate. "Solubility of Fmoc protected amino acids used in Project C."

- AAPPTec. "Solvents for Solid Phase Peptide Synthesis Contents".

- Benchchem. "A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis".

- Smolecule.

- Biotage. "How to synthesize hydrophobic peptides - Choosing the Right Solvent".

- Beilstein Journal of Organic Chemistry.

Sources

A Technical Guide to the Electronic Effects of 2,5-Difluoro Substitution on the Phenylalanine Aromatic Ring: Implications for Drug Design and Chemical Biology

This guide provides an in-depth analysis of the electronic perturbations caused by 2,5-difluoro substitution on the phenylalanine (Phe) aromatic ring and the subsequent impact on its physicochemical properties and biological activity. It is intended for researchers, scientists, and drug development professionals seeking to leverage fluorination as a tool for molecular design.

Introduction: The Strategic Role of Fluorine in Modifying Biomolecules

The substitution of hydrogen with fluorine has become a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the subtle yet profound modulation of a molecule's electronic and conformational landscape.[2][3] This strategic incorporation can lead to enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles.[1][4]

Among the vast array of fluorinated motifs, fluorinated amino acids have garnered significant attention for their ability to be seamlessly integrated into peptides and proteins, offering a powerful method to probe and modulate biological function.[3][5] Specifically, the introduction of fluorine into the aromatic ring of phenylalanine can alter its acidity, basicity, hydrophobicity, and reactivity.[2][3] This guide focuses on the 2,5-difluoro substitution pattern on phenylalanine (2,5-F2-Phe), a modification that imparts distinct electronic characteristics with significant implications for drug design and chemical biology.

Fundamental Electronic Perturbations of the Phenyl Ring

The introduction of two highly electronegative fluorine atoms at the 2 and 5 positions of the phenylalanine ring induces significant changes in the electron distribution of the aromatic system. These changes are primarily driven by the strong inductive effect of fluorine.

The Inductive Effect of Difluoro Substitution

The high electronegativity of fluorine results in a strong electron-withdrawing inductive effect (-I effect). In 2,5-difluorophenylalanine, the two fluorine atoms pull electron density away from the aromatic ring. This reduction in electron density has a cascading effect on the molecule's properties, influencing its interactions with other molecules and its own acidic and basic centers.

Impact on Aromatic Quadrupole Moment

The electron-withdrawing nature of the fluorine substituents inverts the quadrupole moment of the benzene ring.[6] In native phenylalanine, the aromatic ring possesses a negative quadrupole moment, with an electron-rich π-system above and below the plane of the ring and a partial positive charge around the edge.[6] Conversely, in hexafluorobenzene, a model for a heavily fluorinated aromatic ring, the quadrupole moment is inverted, resulting in an electron-deficient π-system.[6][7] The 2,5-difluoro substitution pattern similarly leads to a significant reduction in the negative electrostatic potential of the aryl π-system.[8] This inversion of the quadrupole moment is a critical factor in modulating non-covalent interactions.

Alterations in pKa of the Amino and Carboxylic Acid Moieties

The strong inductive effect of the 2,5-difluoro substitution influences the acidity of the carboxylic acid group and the basicity of the amino group. The electron-withdrawing fluorine atoms stabilize the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the carboxylic acid. Conversely, the electron-withdrawing effect decreases the electron density on the nitrogen atom, making the amino group less basic (lowering the pKa of the conjugate acid).

| Compound | pKa (Carboxylic Acid) | pKa (Ammonium) |

| L-Phenylalanine | ~1.83 | ~9.13 |

| 3,5-Difluoro-L-phenylalanine | Not explicitly found, but expected to be lower than Phe | Not explicitly found, but expected to be lower than Phe |

Note: Experimentally determined pKa values for 2,5-difluorophenylalanine were not found in the search results. The expected trend is based on the known electronic effects of fluorine substitution. The pKa values for 3,5-difluoro-L-phenylalanine are included as a close structural analog for which some data is available.[9][10]

Consequences for Intermolecular Interactions

The electronic perturbations induced by 2,5-difluoro substitution have profound consequences for the non-covalent interactions that govern molecular recognition and binding.

Modulation of Cation-π Interactions

Cation-π interactions, which are crucial for protein structure and ligand binding, are significantly weakened or abolished by the introduction of fluorine atoms on the aromatic ring.[11][12] The electron-deficient nature of the 2,5-difluorinated ring repels cations, thereby destabilizing these interactions.[11] This property can be exploited to probe the importance of cation-π interactions in biological systems.

Impact on Hydrogen Bonding and Other Dipolar Interactions

The introduction of fluorine can create new opportunities for hydrogen bonding and other dipolar interactions. The polarized C-F bond can act as a weak hydrogen bond acceptor. Furthermore, the altered electrostatic potential of the aromatic ring can influence interactions with polar residues in a protein binding pocket.

Changes in Lipophilicity (logP)

Fluorine substitution generally increases the lipophilicity of a molecule, as measured by its partition coefficient (logP).[13][14] This increased lipophilicity can enhance membrane permeability and improve oral bioavailability.[3] However, the relationship between fluorination and lipophilicity is not always straightforward and can be influenced by the substitution pattern and the overall molecular context.[4]

| Compound | Calculated logP |

| L-Phenylalanine | -1.38 |

| 3,5-Difluoro-L-phenylalanine | -1.2 |

Note: The logP value for 2,5-difluorophenylalanine was not explicitly found. The value for the closely related 3,5-difluoro-L-phenylalanine is provided for comparison.[10][15]

Practical Implications in Drug Development and Peptide Science

The unique electronic properties of 2,5-difluorophenylalanine make it a valuable tool for drug discovery and peptide design.

Enhancing Binding Affinity and Selectivity

By modulating non-covalent interactions, the incorporation of 2,5-F2-Phe can lead to enhanced binding affinity and selectivity for a target protein. The altered electronic profile of the aromatic ring can create more favorable interactions with the binding pocket, leading to a more potent and selective drug candidate.

Improving Metabolic Stability

Fluorination is a well-established strategy for improving the metabolic stability of drug candidates.[16][17] The strong C-F bond is more resistant to oxidative metabolism by cytochrome P450 enzymes compared to a C-H bond.[17][18] By blocking sites of metabolism on the aromatic ring, the incorporation of 2,5-F2-Phe can increase the half-life of a drug, leading to improved pharmacokinetic properties.[19]

Considerations for Synthetic Incorporation

Several synthetic routes to 2,5-difluorophenylalanine have been reported, making it accessible for incorporation into small molecules and peptides.[2][3] Common methods include the Erlenmeyer azalactone synthesis and asymmetric hydrogenation of enamine intermediates.[2]

Experimental and Computational Protocols

Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa values of amino acids.[20][21]

Methodology:

-

Prepare a solution of the amino acid of known concentration.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH).[21]

-

Monitor the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Plot the pH of the solution against the volume of titrant added to generate a titration curve.[22]

-

The pKa values correspond to the pH at the midpoints of the buffering regions of the titration curve.[22][23]

Protocol: Measurement of logP using the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the logP of a compound.[13][24]

Methodology:

-

Prepare a solution of the compound in a biphasic system of n-octanol and water (or a suitable buffer).[25][26]

-

Shake the mixture vigorously to allow for the partitioning of the compound between the two phases.

-

Allow the phases to separate completely.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).[26]

-

The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[25]

Workflow: Computational Calculation of Aromatic Quadrupole Moment

The molecular quadrupole moment can be calculated using quantum chemistry software packages.[27][28]

Conclusion and Future Outlook

The 2,5-difluoro substitution on the phenylalanine aromatic ring offers a powerful and nuanced approach to modulating the electronic properties of this fundamental amino acid. The resulting changes in pKa, lipophilicity, and, most notably, the aromatic quadrupole moment, provide a versatile toolkit for fine-tuning molecular interactions. As our understanding of the subtle interplay between fluorine's electronic effects and biological systems continues to grow, so too will the applications of 2,5-difluorophenylalanine in the rational design of novel therapeutics and chemical probes. The continued development of synthetic methodologies and computational tools will further empower researchers to harness the unique properties of this and other fluorinated amino acids to address pressing challenges in medicine and biology.

References

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quadrupole moments of benzene, hexafluorobenzene and other non-dipolar aromatic molecules - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 3,5-Difluorophenylalanine | C9H9F2NO2 | CID 2737045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3,5-Difluoro-L-phenylalanine | C9H9F2NO2 | CID 716307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Fluorinated Aromatic Amino Acids Distinguish Cation-π Interactions from Membrane Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorinated Aromatic Amino Acids Distinguish Cation-π Interactions from Membrane Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. researchgate.net [researchgate.net]

- 15. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemrxiv.org [chemrxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. Interlaboratory study of log P determination by shake-flask and potentiometric methods [pubmed.ncbi.nlm.nih.gov]

- 21. scribd.com [scribd.com]

- 22. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 24. diposit.ub.edu [diposit.ub.edu]

- 25. researchgate.net [researchgate.net]

- 26. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.aip.org [pubs.aip.org]

- 28. phys.ubbcluj.ro [phys.ubbcluj.ro]

An In-depth Technical Guide to the Hydrophobicity of Fluorinated Phenylalanine Derivatives Versus Native Phenylalanine

Introduction: The Strategic Role of Fluorine in Modulating Phenylalanine's Hydrophobicity for Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into bioactive molecules has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] Among the proteinogenic amino acids, phenylalanine (Phe) is a frequent target for fluorination due to its aromatic nature and its critical role in protein structure and protein-ligand interactions.[3] This guide provides a comprehensive technical overview of the comparative hydrophobicity of fluorinated phenylalanine derivatives relative to the native amino acid. We will delve into the nuanced effects of fluorination on this fundamental physicochemical parameter, explore the experimental and computational methodologies for its quantification, and discuss the implications for drug design and protein engineering.

The substitution of hydrogen with fluorine, the most electronegative element, imparts a unique set of properties to organic molecules.[4][5] While often considered a bioisostere of hydrogen due to its small van der Waals radius, fluorine's strong electron-withdrawing nature profoundly influences the electronic distribution, pKa, metabolic stability, and, critically, the hydrophobicity of the parent molecule.[4][5] Understanding and predicting the impact of fluorination on the hydrophobicity of phenylalanine is paramount for researchers aiming to fine-tune the properties of peptides and small molecule drugs.[6]

This guide is structured to provide a logical progression from fundamental principles to practical applications. We will begin by examining the theoretical underpinnings of hydrophobicity and the specific effects of fluorination. Subsequently, we will present a detailed comparison of the hydrophobicity of various fluorinated phenylalanine derivatives, supported by quantitative data. The core of this guide will then focus on the robust experimental and computational protocols for assessing hydrophobicity, providing researchers with the necessary knowledge to implement these techniques. Finally, we will explore the broader implications of these findings in the context of drug development and protein science.

The Impact of Fluorination on the Physicochemical Properties of Phenylalanine

The introduction of fluorine atoms onto the phenyl ring of phenylalanine results in a complex interplay of electronic and steric effects that collectively modulate its hydrophobicity. While it is a common assumption that fluorination universally increases lipophilicity, the reality is more nuanced and depends on the number and position of the fluorine substituents.

Key Physicochemical Alterations Induced by Fluorination:

-

Increased Hydrophobicity: In many instances, the substitution of hydrogen with fluorine leads to an increase in the hydrophobicity of the amino acid.[4][7] This is attributed to the fact that the carbon-fluorine bond is more hydrophobic than a carbon-hydrogen bond. Perfluorinated compounds, in particular, exhibit a strong tendency to segregate from both aqueous and hydrocarbon environments, a phenomenon known as the "fluorous effect".[7][8]

-

Modulation of Aromatic Interactions: Fluorination of the aromatic ring alters its quadrupole moment, which can influence cation-π and π-π stacking interactions.[3] This can have significant consequences for protein-ligand binding and protein stability.

-

Enhanced Metabolic Stability: The strength of the carbon-fluorine bond makes fluorinated compounds more resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing their in vivo half-life.[9][10]

-

Alteration of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby acidic or basic functional groups.[4][5]

Comparative Hydrophobicity Data: Native vs. Fluorinated Phenylalanine

The hydrophobicity of a compound is most commonly quantified by its partition coefficient (logP) between an organic solvent (typically n-octanol) and water. An alternative and often complementary measure is derived from the retention time in reversed-phase high-performance liquid chromatography (RP-HPLC). The following table summarizes available data comparing the hydrophobicity of native phenylalanine with several of its fluorinated derivatives.

| Compound | Structure | Predicted logP (XLogP3) | Comments |

| L-Phenylalanine (Phe) |  | -1.9 | The native, proteinogenic amino acid serves as the baseline for comparison. |

| 4-Fluoro-L-phenylalanine (4-F-Phe) |  | -1.9 | A commonly used non-canonical amino acid in protein engineering and drug design.[11] |

| 2,3,4,5,6-Pentafluoro-L-phenylalanine (F5-Phe) |  | Not available in PubChem | Exhibits significantly increased hydrophobicity and can enhance protein stability.[12] |

Note: Experimental logP values for amino acids can be challenging to measure accurately due to their zwitterionic nature. The predicted values provide a useful comparison. It is important to note that different computational algorithms may yield slightly different logP values.[13][14][15][16]

Experimental Determination of Hydrophobicity

Robust experimental methods are essential for accurately quantifying the hydrophobicity of fluorinated phenylalanine derivatives. The two most widely accepted techniques are the shake-flask method for logP determination and reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol 1: Shake-Flask Method for logP Determination

The shake-flask method is the traditional and most direct method for measuring the octanol-water partition coefficient.

Principle: A known amount of the analyte is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the analyte in each phase is measured, and the logP is calculated as the logarithm of the ratio of the concentrations.

Step-by-Step Methodology:

-

Preparation of Pre-saturated Solvents: Equilibrate n-octanol with water and water with n-octanol for at least 24 hours to ensure mutual saturation.

-

Analyte Dissolution: Accurately weigh a small amount of the fluorinated phenylalanine derivative and dissolve it in the aqueous phase.

-

Partitioning: Combine a known volume of the analyte-containing aqueous phase with a known volume of the pre-saturated n-octanol in a separatory funnel.

-

Equilibration: Shake the funnel vigorously for a predetermined period (e.g., 1 hour) to allow for complete partitioning. Subsequently, allow the phases to separate completely.

-

Phase Separation and Quantification: Carefully separate the aqueous and organic phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation of logP: logP = log ([Analyte]octanol / [Analyte]water)

Causality Behind Experimental Choices:

-

Pre-saturation of Solvents: This step is crucial to prevent volume changes during the experiment due to the partial miscibility of n-octanol and water.[17]

-

Choice of Analytical Technique: The method for quantification must be sensitive and specific to the analyte to avoid interference from impurities or the solvents themselves.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful and widely used chromatographic technique for determining the relative hydrophobicity of compounds.[18][19][20][21]

Principle: In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[19][21] More hydrophobic compounds interact more strongly with the stationary phase and are therefore retained longer, resulting in a longer retention time (tR).[19]

Step-by-Step Methodology:

-

System Preparation:

-

Column: A C18 column is commonly used for separating hydrophobic molecules.[21]

-

Mobile Phase: Prepare a mobile phase consisting of a mixture of water (often with a small amount of an acid like trifluoroacetic acid to improve peak shape) and an organic modifier (e.g., acetonitrile).

-

-

Sample Preparation: Dissolve the native and fluorinated phenylalanine derivatives in the mobile phase at a known concentration.

-

Isocratic Elution:

-

Set a constant mobile phase composition (e.g., 70% water / 30% acetonitrile).

-

Inject a small volume of each sample onto the column.

-

Monitor the elution of the compounds using a UV detector (typically at 254 nm for aromatic compounds).

-

Record the retention time (tR) for each compound.

-

-

Gradient Elution (Optional but Recommended):

-

Program a linear gradient of the organic modifier (e.g., from 10% to 90% acetonitrile over 20 minutes).

-

Inject the samples and record the retention times. Gradient elution is often preferred for mixtures of compounds with a wide range of hydrophobicities.

-

-

Data Analysis: The retention time is a direct measure of the compound's hydrophobicity. A longer retention time indicates greater hydrophobicity. For a more quantitative measure, the capacity factor (k') can be calculated: k' = (tR - t0) / t0 where t0 is the dead time (the time it takes for an unretained compound to pass through the column).

Causality Behind Experimental Choices:

-

C18 Stationary Phase: The long alkyl chains of the C18 phase provide a highly hydrophobic surface for interaction with the analytes.[21]

-

Organic Modifier: The organic solvent in the mobile phase modulates the polarity of the eluent. Increasing the concentration of the organic modifier decreases the retention of hydrophobic compounds.[19]

Caption: Workflow for determining hydrophobicity using RP-HPLC.

Computational Prediction of Hydrophobicity

In addition to experimental methods, computational approaches are invaluable for predicting the hydrophobicity of molecules, especially in the early stages of drug discovery when physical samples may not be available.[13]

Principle of Computational logP Prediction

A variety of algorithms have been developed to predict logP values based on the chemical structure of a molecule. These methods can be broadly categorized as:

-

Atom-based methods: These approaches, such as ALOGP and XLOGP, calculate the logP by summing the contributions of individual atoms or fragments within the molecule.[15][22]

-

Property-based methods: These methods use molecular properties like polarizability and partial atomic charges to predict logP.[14]

-

Machine learning models: More recently, deep learning and graph convolutional neural networks have been employed to predict logP with high accuracy by learning from large datasets of known logP values.[13]

A Simplified View of an Atom-based logP Calculation

Caption: Conceptual overview of atom-based computational logP prediction.

Implications for Drug Development and Protein Engineering

The ability to precisely modulate the hydrophobicity of phenylalanine through fluorination has profound implications for both small molecule drug design and protein engineering.

In Drug Design:

-

Improved Membrane Permeability: Optimizing the hydrophobicity of a drug candidate is crucial for its ability to cross biological membranes and reach its target.[2] Fluorination can be used to fine-tune this property.

-

Enhanced Target Binding: The increased hydrophobicity of fluorinated phenylalanine can lead to stronger binding to the hydrophobic pockets of target proteins.[4][10]

-

Increased Metabolic Stability: As previously mentioned, the C-F bond is resistant to enzymatic cleavage, leading to a longer half-life and potentially improved efficacy of the drug.[9]

In Protein Engineering:

-

Enhanced Protein Stability: The incorporation of fluorinated amino acids, particularly highly fluorinated ones, can significantly increase the thermal and chemical stability of proteins.[7][8][12] This is attributed to the favorable interactions within the hydrophobic core of the protein.

-

Probing Protein Structure and Function: The unique NMR signature of 19F makes fluorinated amino acids valuable probes for studying protein structure, dynamics, and interactions.[10][23]

Conclusion

The fluorination of phenylalanine offers a powerful and versatile strategy for modulating its hydrophobicity, a key determinant of molecular behavior in biological systems. This in-depth guide has provided a comprehensive overview of the comparative hydrophobicity of fluorinated phenylalanine derivatives, detailed experimental and computational methodologies for its assessment, and highlighted the significant implications for drug discovery and protein engineering. By understanding and applying the principles and techniques outlined herein, researchers can leverage the unique properties of fluorinated phenylalanine to design more effective therapeutics and to create novel proteins with enhanced stability and function.

References

-

Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]

-

Bocheńska, M., & Grynkiewicz, G. (2018). Fluorinated phosphonate analogues of phenylalanine: Synthesis, X-ray and DFT studies. Journal of Fluorine Chemistry, 205, 57-69. [Link]

-

O'Hagan, D. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 20(12), 1411-1424. [Link]

-

Scott, J. D., & De Lombaert, S. (2006). Synthesis of 4-Fluoro-β-(4-fluorophenyl)-l-phenylalanine by an Asymmetric Phase-Transfer Catalyzed Alkylation. Organic Process Research & Development, 10(6), 1135–1139. [Link]

-

Wang, Z., et al. (2025). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. IEEE/ACM Transactions on Computational Biology and Bioinformatics, 22(1), 1-1. [Link]

-

Mykhailiuk, P. K. (2020). Applications of fluorine-containing amino acids for drug design. Future Medicinal Chemistry, 12(2), 147-163. [Link]

-

Mykhailiuk, P. K. (2020). Applications of fluorine-containing amino acids for drug design. Future Medicinal Chemistry, 12(2), 147-163. [Link]

-

Valko, K., et al. (1997). A comprehensive method for determining hydrophobicity constants by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 768(1), 3-17. [Link]

-

Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]

-

Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

-

Marsh, E. N. G. (2014). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 111(38), 13715-13720. [Link]

-

Sal-page, C. J., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv. [Link]

-

Wehrhan, L., & Riniker, S. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling. [Link]

-

Wikipedia. Reversed-phase chromatography. [Link]

-

O'Hagan, D. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery, 20(10), 1143-1157. [Link]

-

Zhang, C., et al. (2019). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Physical Chemistry Chemical Physics, 21(30), 16568-16578. [Link]

-

Buer, B. C., & Meagher, J. L. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Journal of Developing Drugs, 4(4), 1-6. [Link]

-

Chow, C. W. K., et al. (2012). Using reverse phase high performance liquid chromatography as an alternative to resin fractionation to assess the hydrophobicity of natural organic matter. Water Science & Technology, 66(11), 2402–2409. [Link]

-

Phenomenex. Reversed Phase HPLC Columns. [Link]

-

Tetko, I. V., et al. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 717-728. [Link]

-

Cheng, T., et al. (2007). A New Group Contribution Approach to the Calculation of LogP. Journal of Chemical Information and Modeling, 47(6), 2140-2148. [Link]

-

Lum, K., et al. (1999). Quantitative Measure of Hydrophobicity: Experiment and Theory. The Journal of Physical Chemistry B, 103(22), 4560-4562. [Link]

-

Ijedema, M. J., et al. (2021). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. Journal of Computer-Aided Molecular Design, 35(9), 923-930. [Link]

-

White, S. H., & Wimley, W. C. (2011). Experimentally Determined Hydrophobicity Scales. [Link]

-

Wehrhan, L. (2024). The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. Freie Universität Berlin. [Link]

-

Buer, B. C., et al. (2010). Fluorine: A new element in protein design. Protein Science, 19(1), 1-13. [Link]

-

Kristiana, I., et al. (2010). Determination of hydrophobicity of NOM by RP-HPLC, and the effect of pH and ionic strength. Water Research, 44(13), 3945-3953. [Link]

-

Wikipedia. Hydrophobicity scales. [Link]

-

J. T. Y. (2009). Effect of Highly Fluorinated Amino Acids on Protein Stability at a Solvent-Exposed Position on an Internal Strand of Protein G B1 Domain. Journal of the American Chemical Society, 131(36), 12922–12924. [Link]

-

Zhang, C., et al. (2019). The Multiple Origins of the Hydrophobicity of Fluorinated Apolar Amino Acids. The Journal of Physical Chemistry B, 123(34), 7329-7340. [Link]

-

Liu, Y., et al. (2015). Recent experimental advances on hydrophobic interactions at solid/water and fluid/water interfaces. Biointerphases, 10(4), 040801. [Link]

-

Aviv, M., et al. (2025). Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. Biomacromolecules. [Link]

-

Patel, A. J., et al. (2011). Characterizing hydrophobicity of interfaces by using cavity formation, solute binding, and water correlations. Proceedings of the National Academy of Sciences, 108(42), 17678-17683. [Link]

-

National Center for Biotechnology Information. p-Fluorophenylalanine. PubChem. [Link]

-

Sal-page, C. J., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Biophysics Colab. [Link]

-

Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]

-

El-Ghazaly, M., et al. (2025). Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. ACS Sensors. [Link]

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 6. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. chemaxon.com [chemaxon.com]

- 17. Hydrophobicity scales - Wikipedia [en.wikipedia.org]

- 18. A comprehensive method for determining hydrophobicity constants by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 20. iwaponline.com [iwaponline.com]

- 21. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 22. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 23. pubs.acs.org [pubs.acs.org]

Conformational Control and Electronic Tuning: A Comparative Analysis of 2,5-Difluoro and 2,6-Difluoro Phenylalanine Isomers in Protein Engineering

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) into peptides and proteins has revolutionized structural biology and drug development. Among these, fluorinated phenylalanines stand out due to fluorine’s unique physicochemical properties: high electronegativity, minimal steric disruption compared to other halogens, and exceptional sensitivity in nuclear magnetic resonance (NMR).

However, the specific positional isomerism of the fluorine atoms dictates profoundly different molecular behaviors. As a Senior Application Scientist, I frequently observe that the choice between 2,5-difluorophenylalanine (2,5-diF-Phe) and 2,6-difluorophenylalanine (2,6-diF-Phe) is not merely a matter of chemical availability, but a strategic decision rooted in steric dynamics and electronic topography. This whitepaper dissects the mechanistic differences between these two isomers, providing field-proven insights and self-validating protocols for their application in protein engineering.

Mechanistic Divergence: Sterics and Rotameric Locking

The most critical distinction between 2,5-diF-Phe and 2,6-diF-Phe lies in their steric interaction with the peptide backbone. While the Van der Waals radius of fluorine (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å), this difference becomes structurally defining when positioned adjacent to the amino acid backbone.

-

2,6-Difluorophenylalanine (Symmetric Ortho-Substitution): By placing fluorine atoms at both the 2 and 6 (ortho) positions, a severe steric clash is generated between the fluorines and the

-carbon/ -

2,5-Difluorophenylalanine (Asymmetric Substitution): With only one fluorine at the ortho position (and the other at the meta position), 2,5-diF-Phe avoids the dual-sided steric clash. The side chain retains the flexibility to rotate and adopt multiple

dihedral angles, allowing for dynamic conformational averaging while still imparting the desired electronic and hydrophobic modifications.

Caption: Logical flow of steric hindrance and rotameric restriction in difluorophenylalanine isomers.

Electronic Topography and Hydrophobic Modulation

The introduction of fluorine highly modulates the electronic landscape of the aromatic ring. Fluorine's intense electronegativity withdraws electron density from the

In native phenylalanine, the electron-rich

Translational Applications: From Bench to Clinic

Structural Biology (19F NMR Probes): The symmetric 2,6-diF-Phe is heavily utilized as a ¹⁹F NMR probe to detect conformational heterogeneity[1]. Because the two fluorines are chemically equivalent in a symmetric environment, they yield a simplified baseline spectrum. However, when incorporated into a folded protein where the local environment is asymmetric, the restricted rotation causes the two fluorines to resolve into distinct peaks, providing an exquisitely sensitive readout of discrete protein conformational states (e.g., in Flaviviral NS2B-NS3 proteases).

Medicinal Chemistry (Small Molecule Scaffolds): Conversely, 2,5-diF-Phe serves as a critical chiral building block in medicinal chemistry. Its asymmetric nature and specific dipole moment make it a required pharmacophore in the synthesis of highly potent dipeptidyl peptidase IV (DPP-4) inhibitors, such as Evogliptin and LY2497282, used for the treatment of type II diabetes[4].

Comparative Physicochemical Profile

To facilitate experimental design, the quantitative and qualitative distinctions between the two isomers are summarized below:

| Property | 2,5-Difluorophenylalanine | 2,6-Difluorophenylalanine |

| Substitution Pattern | Ortho, Meta (Asymmetric) | Ortho, Ortho (Symmetric) |

| Steric Hindrance (χ1/χ2) | Low to Moderate | Severe (Backbone Clash) |

| Rotameric State | Dynamic Averaging | Locked / Highly Restricted |

| Aromatic Electron Density | Moderately Depleted | Moderately Depleted |

| Primary Application | Small Molecule Scaffolds (DPP-4 Inhibitors) | ¹⁹F NMR Probes, Peptide Rigidification |

| ¹⁹F NMR Signal Profile | Complex (Two distinct chemical environments) | Simplified (Symmetric equivalent fluorines) |

Self-Validating Experimental Protocols

To leverage these ncAAs effectively, rigorous validation must be built into the experimental workflow. Below are the standard operating procedures for the genetic incorporation and NMR analysis of 2,6-diF-Phe.

Protocol 1: Site-Specific Genetic Incorporation via Amber Suppression

Causality: Global fluorination (e.g., using auxotrophic E. coli strains) replaces all native phenylalanines, leading to massive misfolding and spectral crowding. Amber suppression utilizes an engineered orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair to incorporate the ncAA strictly at a user-defined UAG stop codon, ensuring a single, distinct reporter site.

-

Plasmid Co-transformation: Co-transform E. coli BL21(DE3) with a plasmid encoding the target protein (containing a TAG mutation at the desired site) and a pEVOL plasmid encoding the engineered polyspecific aaRS/tRNA pair.

-

Expression & Induction: Grow cells in minimal media. At OD₆₀₀ = 0.6, supplement the culture with 1 mM 2,6-diF-Phe. Induce expression with 1 mM IPTG and 0.2% arabinose (to induce the aaRS). Express at 20°C for 16 hours.

-

Purification: Lyse cells and purify the target protein via Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC).

-

Self-Validation Gate (Intact Mass Spectrometry):

-

Action: Analyze the purified protein via ESI-TOF Mass Spectrometry.

-

Validation: You must observe a mass shift of exactly +36 Da relative to the native Phe-containing protein. The absence of the wild-type mass peak confirms 100% incorporation fidelity and proves that endogenous tRNAs did not read through the amber codon.

-

Protocol 2: ¹⁹F NMR Conformational Analysis

Causality: ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, providing exceptional sensitivity. Because fluorine is absent in native biomolecules, there is zero background signal, allowing researchers to observe only the dynamics of the introduced 2,6-diF-Phe residue.

-

Sample Preparation: Concentrate the validated protein to 50-100 µM in a fluorine-free buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% D₂O). Crucial: Avoid fluorinated detergents or salts (like TFA or fluorides) during purification.

-

Data Acquisition: Acquire 1D ¹⁹F NMR spectra at 298 K using a spectrometer equipped with a fluorine-tuned cryoprobe.

-

Self-Validation Gate (Internal Referencing):

-

Action: Utilize a coaxial insert containing a known concentration of Trifluoroacetic acid (TFA) as an external chemical shift reference.

-

Validation: Calibrate the TFA peak strictly to -76.55 ppm . This internal control ensures that any observed peak splitting or shifting in the 2,6-diF-Phe signal is definitively caused by protein conformational dynamics, ruling out spectrometer drift or buffer-induced artifacts.

-

Caption: Workflow for the site-specific genetic incorporation and validation of fluorinated ncAAs.

References

1.1 - PubMed / NIH 2. 4 - PMC / NIH 3.2 - ETH Research Collection 4. 3 - ResearchGate

Sources

- 1. Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Collection | ETH Library [research-collection.ethz.ch]

- 3. researchgate.net [researchgate.net]

- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

safety data sheet (SDS) and handling of fluorinated Fmoc amino acids

Engineering Stability and Safety: A Comprehensive Guide to the Handling and Application of Fluorinated Fmoc Amino Acids

The Physicochemical Paradigm of Fluorinated Amino Acids

In modern peptide therapeutics, the strategic incorporation of fluorinated amino acids represents a critical optimization lever. Fluorine serves as a powerful bioisostere for hydrogen; while its van der Waals radius is only slightly larger, its extreme electronegativity fundamentally alters the local electronic environment and conformational preferences of the peptide backbone[1]. The carbon-fluorine (C–F) bond is exceptionally strong (approximately 105.4 kcal/mol), which imparts significant metabolic stability against proteolytic degradation[1].

For researchers and drug development professionals, handling these specialized building blocks—such as Fmoc-4-fluoro-L-phenylalanine (Fmoc-Phe(4-F)-OH)—requires a nuanced understanding of both their physicochemical behavior during Solid-Phase Peptide Synthesis (SPPS) and their safety profiles as outlined in their Safety Data Sheets (SDS).

Safety Data Sheet (SDS) Deconstruction & Hazard Logic

While Fmoc-protected fluorinated amino acids are generally not classified as acutely toxic under standard GHS criteria, their handling is governed by specific physical hazards and thermal degradation profiles[2].

Quantitative Hazard and Property Profile

To facilitate rapid risk assessment and stoichiometric planning, the critical physicochemical parameters of Fmoc-Phe(4-F)-OH are summarized below:

| Property | Value | Synthetic & Safety Relevance |

| Chemical Name | Nα-Fmoc-4-fluoro-L-phenylalanine | Standard nomenclature for SPPS integration. |

| CAS Number | 169243-86-1 | Unique identifier for regulatory and SDS tracking[2]. |

| Molecular Weight | 405.4 g/mol | Required for precise molar equivalent calculations[3]. |

| Melting Point | 175 - 195 °C | High thermal stability at room temperature[3]. |

| Storage Temperature | 2 - 8 °C | Prevents long-term degradation and premature Fmoc cleavage. |

| Decomposition Products | HF, NOx, COx | Dictates emergency response protocols; extreme heat releases highly toxic Hydrogen Fluoride (HF) gas[4]. |

Causality in Hazard Mitigation

The primary acute risk when handling Fmoc-Phe(4-F)-OH is the generation of nuisance dust[2]. Because the fluorinated side chain increases the compound's overall hydrophobicity[3], inhaled particulates can resist rapid clearance in the mucosal lining of the respiratory tract, causing mechanical irritation. Furthermore, in the event of a laboratory fire or extreme thermal stress (>200°C), the robust C–F bond can rupture, releasing hydrogen fluoride (HF) gas, a severe systemic poison and corrosive agent[4].

Fig 1. Hazard logic and mitigation pathways for fluorinated Fmoc amino acid powders.

Self-Validating Handling & Storage Protocols

To maintain E-E-A-T standards in the laboratory, handling procedures must not only dictate actions but also incorporate verification steps to ensure the chemical integrity of the reagent.

Protocol 1: Preparation of Monomer Solutions with LC-MS Validation

Objective: Prepare a 0.2 M solution of Fmoc-Phe(4-F)-OH in Dimethylformamide (DMF) while validating structural integrity. Causality: Fluorinated amino acids are highly lipophilic. Storing them at 2-8 °C prevents degradation, but opening a cold vial in a humid lab causes moisture condensation, leading to Fmoc hydrolysis.

-

Equilibration: Remove the sealed vial of Fmoc-Phe(4-F)-OH from the 2-8 °C refrigerator. Place it in a desiccator for 30 minutes to equilibrate to room temperature.

-

Weighing: Inside a ventilated weighing enclosure (to mitigate dust inhalation), weigh 810.8 mg of the powder. Wear nitrile gloves and an N95 respirator if a ventilated enclosure is unavailable[2].

-

Dissolution: Transfer the powder to a dry, amber glass vial. Add 10.0 mL of peptide-synthesis grade DMF. Vortex gently. The lipophilic nature of the 4-fluorophenyl group ensures rapid and complete solvation.

-

Self-Validation Step (LC-MS): Withdraw a 10 µL aliquot, dilute in 990 µL of Acetonitrile/Water (50:50 with 0.1% Formic Acid), and inject into an LC-MS.

-

Success Criteria: Confirm the presence of the intact mass

and the strict absence of the de-Fmoc degradation product (m/z 184.2). If the de-Fmoc mass is detected, discard the solution as moisture contamination has occurred.

-

Integration into Solid-Phase Peptide Synthesis (SPPS)

The introduction of a fluorine atom subtly withdraws electron density from the alpha-carbon and increases steric bulk. This necessitates optimized coupling conditions to prevent incomplete reactions or epimerization.

Fig 2. Iterative SPPS workflow for integrating fluorinated Fmoc amino acids.

Protocol 2: Optimized Coupling of Fmoc-4-Fluoro-L-Phenylalanine

Objective: Achieve >99% coupling efficiency of Fmoc-Phe(4-F)-OH onto a growing peptide chain. Causality: We utilize HATU over standard DIC/HOBt because the highly reactive uronium species generated by HATU overcomes the localized hydrophobicity and minor steric hindrance induced by the fluorinated aromatic ring, driving the reaction to completion rapidly.

-

Resin Preparation: Swell the peptide-resin in DMF for 30 minutes to maximize pore accessibility.

-

Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 mins) to remove the N-terminal Fmoc group. Wash thoroughly with DMF (6 x 1 min).

-

Activation: To the 0.2 M Fmoc-Phe(4-F)-OH solution (from Protocol 1), add 0.95 molar equivalents of HATU and 2.0 molar equivalents of DIPEA. Allow pre-activation for exactly 2 minutes.

-

Coupling: Transfer the activated mixture to the resin and agitate for 45 minutes at room temperature.

-

Self-Validation Step (Kaiser Test): Withdraw a few resin beads and perform a Kaiser test.

-

Success Criteria: A yellow bead result confirms complete coupling (absence of free primary amines). If the beads are blue or green, perform a secondary coupling using DIC/Oxyma to alter the activation mechanism and bypass sequence-dependent aggregation.

-

Metabolic Liabilities & Post-Cleavage Toxicity

While the Fmoc-protected monomer is safe to handle under standard laboratory conditions, researchers must be acutely aware of the downstream metabolic liabilities of the final fluorinated peptide.

In vivo, despite the strength of the C–F bond, enzymatic defluorination can occur[1]. If the metabolic breakdown of the peptide yields fluoroacetic acid, it poses a severe toxicity risk. Fluoroacetic acid is highly toxic (LD50 ≈ 10 mg/kg in humans) because it mimics acetic acid, entering the Krebs cycle and reacting with acetyl coenzyme A to form fluorocitrate, which irreversibly inhibits aconitase and halts cellular respiration[1]. Therefore, while your chemical handling protocols protect the synthetic chemist, rigorous pharmacokinetic (PK) and metabolic screening must be employed to protect the biological subject.

References

- Safety D

- Fmoc-4-fluoro-L-phenylalanine Product Specific

- L-Fmoc-4-fluorophenylalanine 169243-86-1 MilliporeSigma (Sigma-Aldrich)

- SAFETY DATA SHEET - 2-Amino-5-fluoropyridine (Proxy for Fluorinated Degrad

- Metabolism and Toxicity of Fluorine Compounds N

Sources

Methodological & Application

Application Note: Precision Solid-Phase Peptide Synthesis of N-Fmoc-2,5-difluoro-L-phenylalanine

Abstract

The incorporation of fluorinated amino acids, particularly N-Fmoc-2,5-difluoro-L-phenylalanine (Fmoc-2,5-F2-Phe-OH) , into peptide sequences is a critical strategy for enhancing metabolic stability, modulating lipophilicity, and tuning protein-protein interactions via quadrupole-quadrupole forces. However, the electron-withdrawing nature of the fluorine substituents alters the electronic landscape of the aromatic ring, potentially influencing the acidity of the

Introduction & Chemical Context

The Fluorine Effect

The substitution of hydrogen with fluorine in the phenylalanine ring introduces significant electronic changes without drastically altering steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, rendering the residue resistant to oxidative metabolism (e.g., by cytochrome P450).

-

Electronic Modulation: The 2,5-difluoro substitution pattern creates a polarized aromatic system. This electron deficiency promotes

stacking interactions with electron-rich aromatic rings (e.g., Trp, Tyr, standard Phe), which is valuable for stabilizing secondary structures or designing stapled peptides.

Synthetic Challenges

-

-Proton Acidity: The electron-withdrawing effect of the fluorine atoms propagates to the backbone, slightly increasing the acidity of the

-

Solubility: While generally soluble in DMF, the hydrophobic fluorinated ring can lead to aggregation on-resin if the peptide loading is high.

Pre-Synthesis Considerations

Materials & Storage[1]

-

Reagent: this compound (Purity >98% L-isomer).

-

Storage: Store at +2°C to +8°C in a desiccator. Allow to reach room temperature before opening to prevent condensation.

-

Solvents: Peptide-grade DMF (Dimethylformamide) with low amine content is critical to prevent premature Fmoc removal.

Physicochemical Properties[2]

| Property | Value | Implication for SPPS |

| Molecular Weight | ~423.4 g/mol | Calculate stoichiometry carefully; heavier than Phe. |

| Solubility | Soluble in DMF, NMP | May require sonication (5-10 min) for 0.2M solutions. |

| Racemization Risk | Low-Moderate | Use mild bases (Collidine/TMP) if coupling > 1 hour. |

| Coupling Rate | Comparable to Phe | Steric hindrance is minimal; electronics are the primary factor. |

Detailed Experimental Protocol

Resin Preparation

Resin Selection: Rink Amide MBHA (0.5 – 0.7 mmol/g) is recommended for C-terminal amides. For acids, use Wang resin, but ensure the first loading is catalyzed efficiently (e.g., MSNT/Melm) to prevent racemization.

-

Weigh appropriate resin amount into the reaction vessel.[1][2][3][4]

-

Swelling: Add DMF (10 mL/g resin). Agitate gently for 30 minutes .

Fmoc Deprotection

Standard deprotection conditions are generally safe.

-

Initial Deprotection: Add 20% Piperidine in DMF (v/v) containing 0.1 M Oxyma Pure (to suppress aspartimide formation if relevant sequences are present).

-

Agitate for 3 minutes . Drain.

-

Secondary Deprotection: Add fresh 20% Piperidine/DMF.

-

Agitate for 10 minutes . Drain.

-

Wash: DMF (5 x 1 min). Crucial: Ensure all piperidine is removed to prevent premature cleavage of the incoming activated ester.

Activation and Coupling (The Critical Step)

To ensure high fidelity, we recommend DIC/Oxyma Pure for standard couplings due to its ability to minimize racemization (epimerization). For difficult sequences (aggregation-prone), HATU/HOAt is the alternative.

Method A: Standard High-Fidelity (Recommended)

-

Reagents:

-

Fmoc-2,5-F2-Phe-OH (3.0 eq)

-

DIC (Diisopropylcarbodiimide) (3.0 eq)

-

Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)

-

-

Procedure:

Method B: High-Power (For Sterically Hindered/Long Peptides)

-

Reagents:

-

Fmoc-2,5-F2-Phe-OH (3.0 eq)

-

HATU (2.9 eq)

-

HOAt (3.0 eq) - Optional but recommended for fluorinated AAs.

-

Base: 2,4,6-Collidine (TMP) (6.0 eq). Note: Collidine is preferred over DIPEA as it is a weaker base (pKa ~7.4 vs 10.5), significantly reducing the risk of

-proton abstraction (racemization).

-

-

Procedure:

-

Dissolve amino acid and HATU/HOAt in DMF.

-

Add Collidine immediately before adding to the resin.

-

Add to resin and agitate for 30–45 minutes .

-

Monitoring

Perform a Kaiser Test (ninhydrin) or Chloranil Test (for secondary amines).

-

Colorless beads: Coupling complete.

-

Blue beads: Incomplete. Recouple using Method B.

Capping (Optional but Recommended)

-

Add Acetic Anhydride/DIPEA/DMF (1:2:7 v/v/v).

-

Agitate for 10 minutes.

-

Wash with DMF (3x).[2]

Cleavage & Isolation

-

Wash resin with DCM (5x) to remove DMF traces (DMF interferes with precipitation). Dry resin under N2.

-

Cocktail: TFA/TIS/H2O (95:2.5:2.5).[3]

-

Add cocktail (10 mL/g resin) and agitate for 2 hours .

-

Filter resin and precipitate filtrate in cold Diethyl Ether (-20°C).

-

Centrifuge, decant, and wash pellet 2x with ether.

Visualized Workflows

SPPS Cycle Workflow

The following diagram illustrates the logical flow of the synthesis cycle, emphasizing the critical decision points for fluorinated amino acids.

Figure 1: Decision tree for the SPPS cycle of Fmoc-2,5-difluoro-L-phenylalanine.

Activation Mechanism (DIC/Oxyma)

Understanding the activation is key to preventing racemization. Oxyma acts as a nucleophile to form the active ester, suppressing the oxazolone pathway that leads to racemization.

Figure 2: Mechanism of DIC/Oxyma activation showing the suppression of the unstable O-acylisourea intermediate.

Quality Control & Troubleshooting

Analytical HPLC

-

Retention Time: Expect a shift in retention time compared to the non-fluorinated parent peptide. 2,5-difluoro-Phe is generally more hydrophobic, often eluting later on C18 columns.

-

Wavelength: Monitor at 220 nm (amide bond) and 265 nm (Fmoc group if checking protection). The fluorinated ring absorption max is similar to Phe but extinction coefficients may vary slightly.

Mass Spectrometry[8]

-

Mass Shift: The substitution of 2 Hydrogens (approx. 1.008 Da each) with 2 Fluorines (approx. 18.998 Da each) results in a net mass increase.

-

Mass =

-

Verify the [M+H]+ peak is shifted by +36 Da relative to the standard Phe sequence.

-

Mass =

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Coupling Yield | Aggregation or low solubility. | Use Method B (HATU) and sonicate the AA solution before adding coupling reagent. |